molecular formula C13H16N2O2 B555766 methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate CAS No. 114524-80-0

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

Cat. No.: B555766
CAS No.: 114524-80-0
M. Wt: 232.28 g/mol
InChI Key: RCUNGDZWHFRBBP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate (CAS 114524-80-0) is a derivative of the amino acid tryptophan, characterized by the presence of an indole heterocycle and a methyl ester group . With a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol, this compound is supplied as a solid with a high purity of 97% . The structural scaffold of this compound, the indole nucleus, is a prominent pharmacophore in medicinal chemistry known for its wide range of biological activities . Indole derivatives have been extensively researched and demonstrated significant potential in various therapeutic areas, including antiviral, anti-inflammatory, anticancer, and antimicrobial applications . As such, this methyl ester is a valuable building block for researchers in drug discovery and organic synthesis, particularly for the exploration and development of new biologically active molecules. It can serve as a key intermediate in the synthesis of more complex compounds or be used in structure-activity relationship (SAR) studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

IUPAC Name

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUNGDZWHFRBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963809
Record name Methyl alpha-methyltryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4734-08-1
Record name Methyl alpha-methyltryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Alkylation of Methyl Cyanoacetate

The process begins with the reaction of bromoacetaldehyde dimethyl acetal (Formula II) and methyl cyanoacetate (Formula III) in the presence of an alkali metal base (e.g., sodium hydride) to yield methyl 2-cyano-3,3-dimethoxypropanoate (Formula IV).

  • Reagents : Bromoacetaldehyde dimethyl acetal, methyl cyanoacetate, NaH.

  • Conditions : Solvent (benzene, dimethoxyethane), 20–130°C, molar ratio 9:10 (II:III).

  • Key Insight : Excess base ensures complete deprotonation of methyl cyanoacetate, facilitating nucleophilic substitution at the bromoacetaldehyde carbon.

Step 2: Hydrogenation and N-Acylation

Formula IV undergoes catalytic hydrogenation using Raney nickel in acetic anhydride to reduce the cyano group to an aminomethyl group while concurrently acetylating the amine.

  • Reagents : H₂ (pressure), Raney nickel, acetic anhydride.

  • Conditions : 15–70°C, acetic anhydride as solvent and acylating agent.

  • Yield : High (>80%) due to in situ protection of the amine, preventing undesired side reactions.

Step 3: Acid Hydrolysis

The acetylated intermediate (Formula V) is hydrolyzed with aqueous HCl in tetrahydrofuran (THF) to yield an aldehyde derivative (Formula VI).

  • Reagents : 0.1–10N HCl, THF.

  • Conditions : 20–100°C, 1–60 minutes.

Step 4: Hydrazone Formation

Formula VI is treated with para-methoxyphenylhydrazine in HCl/THF to form the corresponding hydrazone (Formula VII).

  • Reagents : para-Methoxyphenylhydrazine, HCl.

  • Conditions : 70°C, 5–100 minutes.

Step 5: Cyclization to Indole Derivative

Heating Formula VII in HCl/THF induces cyclization, forming the indole core (Formula VIII).

  • Mechanism : Acid-catalyzed Fischer indole synthesis, with the hydrazone acting as a nitrogen source for ring closure.

Step 6: Ester Hydrolysis and Isolation

Final hydrolysis of Formula VIII with NaOH (3–11N) followed by acidification yields the target compound as a monohydrate.

  • Critical Parameter : pH adjustment to 5.5–6.5 ensures precipitation at the isoelectric point.

Comparative Analysis of Methods

Parameter US Patent Route Hypervalent Iodine Route
Steps 63 (hypothetical)
Key Reagents Raney nickel, HClIodonium imides, K₂CO₃
Yield High (70–85%)Moderate (50–60%)
Regioselectivity Controlled via Fischer synthesisHigh for C3 amination
Scalability Industrial (patented)Laboratory-scale

The patent route offers robustness and scalability, whereas hypervalent iodine methods provide modularity for structural analogs.

Challenges and Optimization Strategies

Acid Sensitivity of Intermediates

Compounds VI and VII are prone to decomposition in strong acids. Mitigation involves:

  • Buffered Conditions : Using THF/HCl mixtures at pH 2–3.

  • Short Reaction Times : 20–30 minutes for hydrazone formation .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to a range of biological effects . For example, it may bind to DNA or proteins, affecting cellular processes such as replication, transcription, and signal transduction . The specific pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Methyl (2S)-2-Amino-3-(1H-Indol-3-yl)propanoate

  • Structure : Lacks the C2-methyl group.
  • CAS : 14907-27-8 (D-enantiomer hydrochloride) .
  • Key Differences :
    • The absence of the α-methyl group reduces steric hindrance, enhancing reactivity in peptide coupling reactions .
    • Higher solubility in polar solvents compared to the 2-methyl derivative due to reduced hydrophobicity .

Methyl 2-Amino-3-(1H-Indol-4-yl)propanoate Hydrochloride

  • Structure : Indole moiety at the 4-position instead of 3.
  • CAS : 1464091-39-1 .
  • Key Differences :
    • Altered indole positioning impacts π-π stacking interactions, influencing binding affinity in receptor studies .
    • Distinct NMR shifts (e.g., δ 7.1–7.3 ppm for H-4 indole protons vs. δ 7.4–7.6 ppm for H-3 derivatives) .

Methyl 2-(2-Chloroacetamido)-3-(1H-Indol-3-yl)propanoate

  • Structure : Features a chloroacetamido group at C2.
  • Synthesis: Derived from methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate via acylation .

Physicochemical Properties

Property Target Compound Methyl (2S)-2-Amino-3-(1H-Indol-3-yl)propanoate Methyl 2-Acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate
Melting Point Not reported 148–150°C (hydrochloride) 82–83°C
Solubility Low in water, high in DMSO High in MeOH/H₂O Soluble in CHCl₃
Chirality Racemic (DL) or enantiopure Enantiopure (D/L) Racemic

Biological Activity

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, also known as methyl L-tryptophanate, is an organic compound that exhibits a range of biological activities due to its structural features, including an indole ring and an amino group. This compound has garnered attention in various fields of research, particularly in pharmacology and biochemistry, for its potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
Melting Point139-142 °C
Boiling Point394.3 °C at 760 mmHg
Density1.213 g/cm³

This compound interacts with several molecular targets, influencing various biological pathways:

  • Molecular Targets : The compound can bind to neurotransmitter receptors and enzymes, modulating their activity. This interaction is crucial for its pharmacological effects.
  • Pathways Involved : It may influence signaling pathways related to cell growth, apoptosis, and immune response, making it a candidate for further investigation in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells through its action on specific signaling pathways.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Neurotransmitter Modulation : Given its structural similarity to tryptophan, it may influence serotonin levels and thus affect mood and behavior.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects : A study demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the modulation of specific oncogenic pathways (e.g., PI3K/Akt signaling) .
  • Antimicrobial Activity Assessment : In vitro tests revealed that this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments indicate potential hazards:

  • Health Risks : Exposure can cause skin burns and eye irritation. It is crucial to handle this compound with care to avoid chemical burns .
  • Toxicological Studies : Further studies are necessary to evaluate chronic toxicity and long-term effects on health.

Q & A

Q. Advanced

  • HPLC-UV : Suitable for purity checks (C18 column, 30:70 MeOH/H₂O, λ = 280 nm).
  • LC-MS/MS : Preferred for trace quantification (LOQ ~0.1 ng/mL) and metabolite identification.
  • Validation : Calibration curves (1–100 µg/mL) with internal standards (e.g., deuterated analogs) ensure accuracy .

What computational methods predict its interaction with biological targets?

Advanced
Molecular docking (AutoDock Vina) models binding to indole-binding proteins (e.g., serotonin receptors). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Pharmacophore mapping identifies critical residues (e.g., Trp214 in HSA for plasma binding studies) .

What protocols assess in vitro toxicity?

Q. Basic

  • Cytotoxicity : Hemolysis assay (RBC lysis at 100–500 µM).
  • Genotoxicity : Ames test (TA98 strain) for mutagenicity.
  • Hepatotoxicity : ALT/AST release in HepG2 cells .

How does structural modification influence its bioactivity?

Advanced
Structure-activity relationship (SAR) studies compare analogs:

  • Ester vs. amide : Methyl ester enhances membrane permeability vs. carboxamide.
  • Methyl substitution : α-Methyl group increases metabolic stability (e.g., resistance to esterases).
  • Indole position : 3-Indolyl derivatives show higher receptor affinity than 4-substituted isomers .

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